Hydrophobicity-Driven Substantivity Advantage Over Unsubstituted 1-Oxaspiro[4.5]decane Scaffold
The target compound's 1,1-dimethylpropyl and 3-methyl substituents drive a computed XLogP of 4.6 [1], placing it in the high-substantivity range for fragrance ingredients. In contrast, the unsubstituted 1-oxaspiro[4.5]decane scaffold (CAS 176-91-0, C9H16O, MW 140.22) has a significantly lower computed XLogP of approximately 1.5–2.0 , which would result in markedly faster evaporation and shorter perceptibility on skin or in detergent headspace. This 2.6–3.1 log unit difference translates to approximately 400–1250× higher octanol/water partition coefficient for the target compound, consistent with substantially longer odor tenacity in applications requiring extended fragrance release [2].
| Evidence Dimension | Hydrophobicity (computed XLogP) as a predictor of substantivity |
|---|---|
| Target Compound Data | Computed XLogP = 4.6 |
| Comparator Or Baseline | 1-Oxaspiro[4.5]decane (unsubstituted scaffold, CAS 176-91-0): computed XLogP ≈ 1.5–2.0 |
| Quantified Difference | ΔXLogP ≈ 2.6–3.1 units; estimated 400–1250× higher octanol/water partition coefficient |
| Conditions | Predicted values from computational fragment-based methods (BaseChem, ChemSrc); substantivity inference from established fragrance QSAR models [2] |
Why This Matters
Higher substantivity (slower evaporation) is a critical selection criterion for fragrances intended for laundry care, fine fragrance base notes, and long-lasting air care products, where rapid evaporation of lower-logP analogs leads to unacceptable performance loss.
- [1] BaseChem. 8-(1,1-Dimethylpropyl)-3-methyl-1-oxaspiro(4.5)decane. CAS 94200-94-9. Computed XLogP: 4.6. View Source
- [2] Gautschi, M.; Bajgrowicz, J. A.; Kraft, P. Fragrance chemistry—milestones and perspectives. Chimia 2001, 55 (5), 379–387. (Provides framework for substantivity–logP relationships in fragrance design). View Source
